Lymphocytic Choriomeningitis Virus glycoprotein peptide 33-41 acetate, commonly referred to as LCMV gp33-41 acetate, is derived from the glycoprotein of the lymphocytic choriomeningitis virus. This peptide corresponds to residues 33 to 41 of the viral glycoprotein and is recognized by the major histocompatibility complex class I molecules, specifically H-2Db. It plays a crucial role in immune response studies, particularly in the activation of CD8-positive T cells, which are essential for antiviral immunity.
LCMV gp33-41 acetate is produced from the lymphocytic choriomeningitis virus, primarily found in rodents, particularly mice. The virus can lead to severe neurological complications in humans and is a model organism for studying viral infections and immune responses. The peptide is synthesized for research purposes and is commercially available from various suppliers such as Anaspec and MedChemExpress .
LCMV gp33-41 acetate is classified as a viral peptide and falls under the category of immunogenic peptides used in vaccine development and immunological research. It is specifically recognized by CD8-positive T cells when presented by major histocompatibility complex class I molecules, making it an important tool in studying T cell responses to viral infections .
The synthesis of LCMV gp33-41 acetate can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. The synthesis typically involves:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and coupling times, to ensure high yield and purity of the final product. The molecular weight and purity of LCMV gp33-41 acetate are typically confirmed using mass spectrometry and analytical chromatography .
LCMV gp33-41 acetate has a defined peptide sequence that corresponds to specific amino acid residues of the viral glycoprotein. The precise sequence is critical for its recognition by T cell receptors. The molecular structure can be represented as follows:
The molecular formula and mass of LCMV gp33-41 acetate depend on its specific sequence but generally fall within typical ranges for peptides of similar length (approximately 1 kDa). Detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate its conformation when bound to major histocompatibility complex class I molecules .
LCMV gp33-41 acetate participates in several biochemical interactions, primarily involving its binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation and subsequent immune responses.
The binding affinity of LCMV gp33-41 acetate to major histocompatibility complex class I molecules can be quantitatively assessed using surface plasmon resonance or enzyme-linked immunosorbent assays. These methods provide insights into how effectively the peptide presents itself to CD8-positive T cells, influencing their activation and proliferation .
The mechanism of action for LCMV gp33-41 acetate involves its presentation on major histocompatibility complex class I molecules, which are expressed on the surface of antigen-presenting cells. Upon recognition by CD8-positive T cells:
Studies have shown that LCMV gp33-41 acetate induces robust CD8-positive T cell responses in various experimental models, highlighting its potential as an immunotherapeutic agent .
LCMV gp33-41 acetate typically appears as a white to off-white powder when lyophilized. It is soluble in aqueous buffers at physiological pH levels.
The stability of LCMV gp33-41 acetate under various conditions (e.g., temperature, pH) is essential for its application in research. It should be stored at -20°C or lower to maintain its integrity over time.
Relevant data regarding its solubility, stability, and reactivity with other biomolecules can be obtained through empirical studies during formulation development .
LCMV gp33-41 acetate has several applications in scientific research:
LCMV gp33-41 acetate (sequence: KAVYNFATC) is a minimal 9-mer peptide derived from lymphocytic choriomeningitis virus (LCMV) glycoprotein. It binds the murine major histocompatibility complex class I molecule H-2Dᵇ through specific anchor residues (e.g., Tyr at P4, Asn at P5, Thr at P8) [6] [9]. This complex is presented on antigen-presenting cells (APCs), enabling recognition by CD8+ T cells. Key structural features include:
Table 1: Biophysical Properties of LCMV gp33-41 Variants
| Peptide Variant | Sequence | 2D Affinity (AcKa) | CD8 Contribution to Bond Lifetime | Functional Outcome |
|---|---|---|---|---|
| GP33-41M (APL) | KAVYNFATM | 8.7 μm²/s | 1.2-fold | Strong agonist |
| GP33-41C (wild-type) | KAVYNFATC | 4.1 μm²/s | 3.5-fold | Moderate agonist |
| GP33-43 (natural) | KAVYNFATCGI | 2.3 μm²/s | 15-fold | Weak agonist |
Dendritic cells (DCs) present gp33-41 more efficiently than fibroblasts due to differential antigen processing, resulting in preferential activation of epitope-specific T cells [2]. Mutations within gp33-41 (e.g., V35A) can abrogate H-2Dᵇ binding by disrupting anchor residues, enabling viral immune evasion [6].
LCMV gp33-41-specific CD8+ T cells drive antiviral cytotoxicity through two primary mechanisms:
During chronic LCMV infection (e.g., Clone 13 strain), repeated exposure to gp33-41 triggers CTL exhaustion, characterized by:
Table 2: Functional Metrics of gp33-41-Specific CD8+ T Cell Responses
| Infection Context | Peptide Used | CTL Killing Efficiency | PD-1 Expression | Key Differentiation Markers |
|---|---|---|---|---|
| Acute LCMV (Armstrong) | GP33-41M | 85–95% lysis | Low | CD127hi CD62Lhi |
| Chronic LCMV (Clone 13) | GP33-41M | 20–40% lysis | High | CD127lo CD62Llo |
| Peptide immunization | Wild-type | 30–50% lysis | High | CD127lo CD62Llo |
Mathematical modeling estimates gp33-41-specific CTLs kill infected cells at a rate of 0.11–0.46 hours per cell during acute infection [5]. Intraocular LCMV challenge induces CD8+ T cell-mediated chorioretinitis, demonstrating in vivo cytotoxicity [4].
LCMV gp33-41-specific CD8+ T cells undergo distinct phases:
Chronic infection promotes immune evasion through gp33-41 mutations:
Table 3: Viral Escape Mutations in gp33-41 Epitope
| Mutation | Position | Effect on H-2Dᵇ Binding | Impact on CTL Recognition | Selection Pressure |
|---|---|---|---|---|
| V35A | P3 | Severe reduction (IC50↑) | Abolished | High-dose TCR transgenic models |
| F40L | P8 | Moderate reduction | Partially impaired | Chronic infection in wild mice |
| A36V | P4 | Minimal change | Enhanced immunodominance | Subdominant epitope evasion |
Memory cells generated against wild-type gp33-41 confer heterologous protection against mutant viruses due to cross-reactivity [6]. However, mutations at anchor residues (e.g., V35A) completely abrogate protection, highlighting the epitope’s structural constraints [6].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8